![molecular formula C10H7ClN4S B1458712 3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1955530-80-9](/img/structure/B1458712.png)
3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
The compound “3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine” belongs to a class of compounds known as triazolopyridazines. These compounds are characterized by a pyridazine ring (a six-membered aromatic ring with two nitrogen atoms) fused to a triazole ring (a five-membered ring with two carbon and three nitrogen atoms). The presence of a thiophen-3-yl group (a five-membered ring containing four carbon atoms and one sulfur atom) and a chloromethyl group (-CH2Cl) further characterizes this specific compound .
Molecular Structure Analysis
Triazolopyridazines are planar, aromatic, and heterocyclic. They often participate in pi-stacking interactions, which can be important in various biological activities. The presence of electronegative atoms like nitrogen and sulfur also allows for the formation of hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Triazolopyridazines are generally stable compounds. They are aromatic and likely to be soluble in organic solvents. The presence of a chloromethyl group might make this compound reactive .Scientific Research Applications
Energetic Materials Development
The structural motif of [1,2,4]triazolo[4,3-b]pyridazine is known for its application in the development of energetic materials. These materials are crucial for various applications, including propellants, explosives, and pyrotechnics . The presence of a chloromethyl group could potentially be utilized for further functionalization, enhancing the compound’s energetic properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit potential inhibitory activity against certain kinases .
Biochemical Pathways
Compounds with similar structures have been found to affect certain cellular processes .
Result of Action
Compounds with similar structures have been found to exhibit certain biological activities .
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-5-10-13-12-9-2-1-8(14-15(9)10)7-3-4-16-6-7/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHNNBBUFSTMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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